
3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 1H-indole-5-ol to form 4-nitroso-1H-indol-5-ol, which is then reacted with 2-bromoethylamine under basic conditions to introduce the aminoethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time during the nitration and subsequent substitution reactions. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 3-(2-Aminoethyl)-4-nitro-1H-indol-5-ol.
Reduction: Formation of 3-(2-Aminoethyl)-4-amino-1H-indol-5-ol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antioxidant properties due to the presence of the indole ring.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of serotonin receptors
Industry: Utilized in the development of new materials and chemical sensors.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol involves its interaction with molecular targets such as serotonin receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity and influencing various physiological processes . The nitroso group may also play a role in redox reactions, contributing to its biological activity.
相似化合物的比较
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl side chain, known for its role as a neurotransmitter.
Serotonin: Another indole derivative with a hydroxyl group, playing a crucial role in mood regulation.
Melatonin: An indole derivative involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol is unique due to the presence of both the aminoethyl and nitroso groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other indole derivatives, making it a compound of interest for further research and development.
属性
CAS 编号 |
203865-53-6 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-4-nitroso-1H-indol-5-ol |
InChI |
InChI=1S/C10H11N3O2/c11-4-3-6-5-12-7-1-2-8(14)10(13-15)9(6)7/h1-2,5,12,14H,3-4,11H2 |
InChI 键 |
OMJBUUGWAIFIMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC=C2CCN)N=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

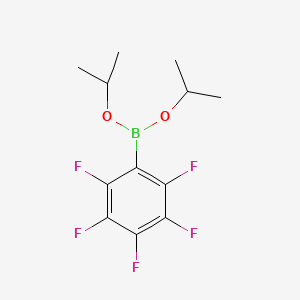

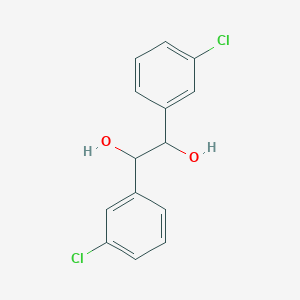
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)

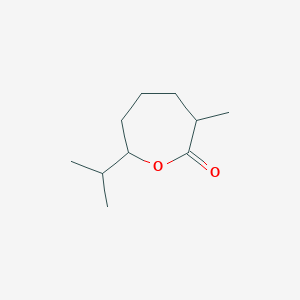
![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
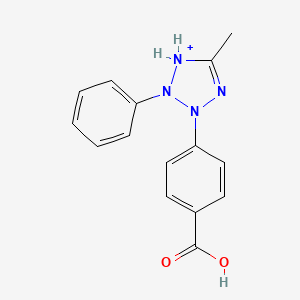
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
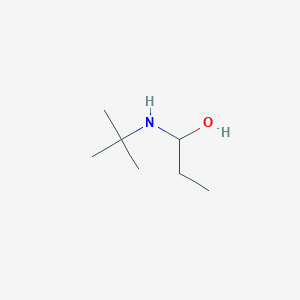
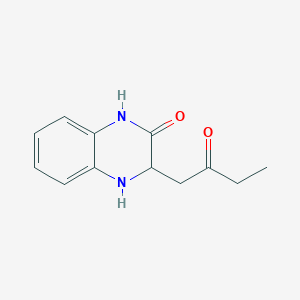
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
